2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative primarily recognized as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These medications are widely prescribed for treating various gastric acid-related conditions, including peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.
Synthesis Analysis
N-Oxidation: 2,3,5-Trimethylpyridine is oxidized to its corresponding N-oxide using hydrogen peroxide in acetic acid. [, , ]
Nitration: The N-oxide undergoes nitration with fuming nitric acid in concentrated sulfuric acid to introduce a nitro group. [, , ]
Methoxylation: The nitro group is replaced with a methoxy group using sodium methoxide. [, , ]
Acylation and Hydrolysis: The resulting product is acylated with acetic anhydride and subsequently hydrolyzed to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. [, , ]
Chlorination and Salt Formation: Finally, the 2-hydroxymethyl derivative is chlorinated using thionyl chloride (SOCl2) followed by salt formation to obtain 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [, , ]
Variations in reaction conditions, reagents, and purification techniques exist in different reported synthetic routes. [, , ]
Molecular Structure Analysis
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride serves as an electrophile in nucleophilic substitution reactions. The key reaction relevant to its application in PPI synthesis is its condensation with 2-mercapto-5-methoxybenzimidazole. [, , , , , , , ] This reaction forms a thioether linkage, which is crucial for the structure and activity of PPIs.
Applications
Omeprazole: A widely used PPI for treating peptic ulcers, GERD, and other acid-related conditions. [, ]
Esomeprazole: The S-enantiomer of omeprazole, offering improved pharmacokinetic properties and efficacy in some cases. [, , , , ]
Safety and Hazards
Future Directions
Optimized Synthesis: Exploring alternative synthetic routes with higher yields, milder reaction conditions, and reduced environmental impact is desirable. [, ]
Compound Description: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a crucial intermediate in the synthesis of omeprazole, a widely used medication for treating gastric ulcers and other acid-related disorders [, , ]. The compound plays a vital role in forming the key structural features of omeprazole, ultimately contributing to its pharmacological activity. Different crystallization methods have been explored to obtain this compound in high purity, a critical factor for pharmaceutical applications [].
Compound Description: This compound represents a more complex structure containing the 3,5-dimethyl-4-methoxy-2-pyridinyl moiety []. While its specific biological activity remains unexplored in the provided abstracts, its synthesis from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride highlights its relevance as a building block for potentially bioactive compounds [].
Relevance: The compound incorporates the entire structure of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, demonstrating a direct structural relationship. This incorporation occurs via a substitution reaction with 2-mercapto-4-methylpyrimidine, resulting in a thioether linkage []. This modification suggests potential applications in developing compounds with modified pharmacological profiles compared to 2-(Chloromethyl)-4-methoxypyridine hydrochloride.
Compound Description: This compound serves as a key intermediate in the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, which also exhibits proton pump inhibitory activity [, ]. Notably, this intermediate incorporates the 4-methoxy-3,5-dimethyl-2-pyridinyl moiety, derived from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, through a reaction with 2-mercapto-5-methoxybenzimidazole [, ].
Omeprazole
Compound Description: Omeprazole is a prominent proton pump inhibitor extensively used to treat gastric ulcers and other acid-related conditions []. It is synthesized by condensing 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, followed by an oxidation step []. The presence of the pyridine and benzimidazole moieties in omeprazole is crucial for its mechanism of action.
Esomeprazole
Compound Description: Esomeprazole is the (S)-enantiomer of omeprazole, also acting as a proton pump inhibitor for treating acid-related disorders [, , ]. Its development stemmed from the observation that the (S)-enantiomer exhibits enhanced pharmacological properties compared to the racemic mixture. The synthesis of esomeprazole typically involves asymmetric oxidation of the corresponding thioether intermediate, which incorporates the 4-methoxy-3,5-dimethyl-2-pyridinyl moiety [, , ].
Esomeprazole magnesium trihydrate
Compound Description: Esomeprazole magnesium trihydrate is a magnesium salt form of esomeprazole. Formulating esomeprazole as a magnesium salt offers advantages in terms of solubility, stability, and bioavailability compared to the free base []. This salt form is often preferred for pharmaceutical preparations due to its improved physicochemical properties.
Esomeprazole potassium
Compound Description: Esomeprazole potassium represents a potassium salt form of esomeprazole, often employed as an intermediate in the synthesis of other esomeprazole salts, including esomeprazole magnesium [, ]. This intermediate facilitates the conversion of esomeprazole into a form that can be more readily transformed into the desired salt.
Esomeprazole sodium
Compound Description: Esomeprazole sodium is the sodium salt form of esomeprazole, commonly employed in pharmaceutical formulations due to its enhanced solubility and stability compared to the free base [, ]. This form is often preferred for oral and intravenous administration, ensuring efficient delivery of the active drug.
Relevance: Although structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, esomeprazole sodium's synthesis relies on the structurally similar 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a starting material [, ]. This shared synthetic origin, utilizing a closely related pyridine derivative, underscores their interconnectedness in the development of pharmaceutical agents.
Omeprazole sulfone
Compound Description: Omeprazole sulfone represents an oxidized derivative of omeprazole, where the sulfur atom in the sulfoxide group of omeprazole is further oxidized to a sulfone []. While omeprazole sulfone itself is not a marketed drug, it is often studied as a potential metabolite of omeprazole to assess its metabolic fate and potential toxicity.
2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine
Compound Description: 2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine is a key intermediate in synthesizing 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride []. It can be converted to the target compound by reacting with a chlorinating reagent, typically thionyl chloride [, ].
2-Chloromethyl-4-ethoxypyridine hydrochloride
Compound Description: This compound is structurally similar to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, with the key difference being the ethoxy group at the 4-position of the pyridine ring instead of the methoxy group []. This subtle change in structure can potentially influence the compound's reactivity and physicochemical properties.
Compound Description: This compound is formed by the dimerization of 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine under specific conditions, leading to a unique dipyrido[1, 2-a:1′, 2′-d]pyrazine-2, 8-dione structure []. This dimerization reaction highlights the reactivity of the chloromethyl group in 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine and its potential for forming complex molecular architectures.
Compound Description: This compound is a salt form of the previously mentioned 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione, obtained by recrystallization from hydrochloric acid []. The formation of this salt underscores the basic nature of the dipyrido[1, 2-a:1′, 2′-d]pyrazine-2, 8-dione moiety and its ability to interact with acids.
Relevance: Although not a direct analog of 2-(Chloromethyl)-4-methoxypyridine hydrochloride, this compound's precursor, 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione, originates from the dimerization of 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine, a structural analog of the target compound []. This connection, though indirect, highlights the potential reactivity of the chloromethyl group in similar compounds and their ability to undergo transformations leading to complex molecular structures.
Compound Description: This compound represents a key intermediate in the synthesis of rabeprazole, another proton pump inhibitor used to treat ulcers and related conditions []. The presence of the pyridine and methoxypropoxy moieties in its structure is crucial for its role in rabeprazole synthesis.
Compound Description: This compound is structurally related to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, with an additional methoxy group at the 3-position of the pyridine ring []. While its specific biological activities are not discussed in the provided abstracts, its structural similarity to known pharmaceutical intermediates suggests potential applications in medicinal chemistry.
Relevance: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride exhibits a close structural resemblance to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, primarily differing in the presence of an additional methoxy group at the 3-position of the pyridine ring []. This minor structural modification suggests the possibility of shared reactivity patterns and potential applications in developing other pharmaceutical agents.
Compound Description: This compound is a key intermediate in the synthesis of omeprazole []. It can be synthesized from 2,3,5-trimethylpyridine through a series of reactions including N-oxidation, nitration, rearrangement, hydrolysis, and chlorination [].
Relevance: This compound shares the core pyridine ring structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The key difference lies in the nitro group at the 4-position and methyl groups at the 3 and 5 positions instead of the methoxy group in the target compound []. This compound is notable for its role as a precursor to omeprazole.
4-(Chloromethyl)pyridine hydrochloride
Compound Description: This compound serves as a versatile reagent for protecting various functional groups in organic synthesis, including alcohols, phenols, thiols, and carboxylic acids []. Its reactivity stems from the electrophilic nature of the chloromethyl group, allowing it to react with nucleophilic groups, forming a stable pyridylmethyl ether or ester linkage [, , ]. This protection strategy is often employed in multistep organic synthesis to mask sensitive functional groups temporarily.
Relevance: This compound is structurally analogous to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, lacking only the methoxy substituent on the pyridine ring [, , ]. This similarity highlights the shared reactivity patterns associated with the chloromethyl group, making it a relevant compound for comparison in reactivity studies.
Compound Description: This compound is a critical building block in synthesizing lansoprazole, a proton pump inhibitor used to treat peptic ulcers and other acid-related conditions [, , ]. Its structure closely resembles lansoprazole, lacking only the benzimidazole moiety. The trifluoroethoxy group plays a crucial role in the pharmacological activity of lansoprazole.
Relevance: This compound shares a core pyridine structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, but features a methyl group at the 3-position and a trifluoroethoxy group at the 4-position [, , ]. These structural similarities suggest a potential for shared reactivity patterns and possible applications in developing other pharmaceutical agents.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
Compound Description: This compound is a precursor to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, formed by replacing the hydrochloride salt with a different counterion or by using alternative synthetic routes that do not involve the hydrochloride salt formation [, ].
3-Chloromethyl-5-methylpyridine hydrochloride
Compound Description: This compound acts as a crucial intermediate in synthesizing rupatadine, a medication used to alleviate allergic rhinitis and urticaria symptoms []. Its structure, characterized by a methyl group at the 5-position and a chloromethyl group at the 3-position of the pyridine ring, is essential for forming the core structure of rupatadine.
Relevance: This compound shares a core pyridine ring with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, but it features a methyl group at the 5-position and a chloromethyl group at the 3-position instead of the 2-position and methoxy group in the target compound []. This structural resemblance, particularly the presence of the chloromethyl group, suggests a potential for similar reactivity patterns.
Compound Description: Veratryl chloride is considered a potential genotoxic impurity in the production of Ivabradine hydrochloride, a medication used to treat heart failure []. Although structurally dissimilar to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, it highlights the importance of controlling chloromethyl-containing compounds in pharmaceutical manufacturing due to their potential genotoxicity.
Relevance: While structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, both compounds belong to the class of chloromethyl-containing compounds. This shared structural feature raises concerns about their potential for similar toxicological profiles, particularly genotoxicity, which necessitates careful monitoring during pharmaceutical production [].
Compound Description: PyCl is a potential genotoxic impurity encountered during lansoprazole production. It is a structural analog of lansoprazole, lacking the benzimidazole moiety, which highlights its origin from a similar synthetic pathway [, ]. The presence of the trifluoroethoxy group suggests that its formation might involve reactions related to introducing this group during lansoprazole synthesis.
Relevance: While structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, both compounds belong to the class of chloromethyl-containing compounds, and their presence as potential genotoxic impurities emphasizes the need for stringent control of these compounds during drug manufacturing processes [, ]. This shared concern highlights a common ground in ensuring the safety and quality of pharmaceuticals.
Compound Description: TFMTHQ is a novel ligand synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole. TFMTHQ and its metal chelates have shown promising antimicrobial activity against various bacteria and fungi [].
Compound Description: This compound is a vital intermediate in the production of rabeprazole sodium, a proton pump inhibitor []. Its significance lies in its role as a direct precursor to 2-chloromethyl-4-(methoxypropoxy)-3-methylpyridine, a key building block in rabeprazole synthesis.
Relevance: This compound shares a core pyridine ring with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, featuring methyl and methoxypropoxy substituents []. This structural similarity, especially the presence of the methoxypropoxy group, connects it to the synthesis of rabeprazole.
Compound Description: This compound acts as a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to reduce gastric acid production. Its synthesis involves a multi-step process and highlights its importance as a building block in the pharmaceutical industry [].
Relevance: This compound shares a core pyridine ring structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, differing by a methyl group at the 3-position and a methoxy group at the 4-position []. This structural similarity suggests that they might exhibit similar reactivity patterns and potentially have applications in developing other pharmaceutical agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.